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molecular formula C14H18O2 B1658968 Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate CAS No. 62741-60-0

Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No. B1658968
M. Wt: 218.29 g/mol
InChI Key: PHRUMYUPGUAJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877779B2

Procedure details

To a solution of ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)acetate (31.0 g) in ethanol (100 ml) was added sodium hydroxide (4N, 100 ml), and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated to a half volume under reduced pressure, and the residue was washed with ethyl acetate. The aqueous layer was acidified with dilute hydrochloric acid, and extracted with chloroform. The obtained organic layer was washed with water and saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure to give (1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:11][C:12]([O:14]CC)=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[CH:1]1([CH2:11][C:12]([OH:14])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)CC(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a half volume under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The obtained organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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